5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(4-phenoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(4-phenoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(4-phenoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting with a suitable precursor, the benzodiazole ring can be synthesized through cyclization reactions.
Attachment of the Phenoxyphenyl Group:
Formation of the Pyrrolone Ring: The pyrrolone ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenoxyphenyl groups.
Reduction: Reduction reactions could target the benzodiazole or pyrrolone rings.
Substitution: Various substitution reactions can occur, especially at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use as a lead compound for the development of new drugs.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Phenoxyphenyl Derivatives: Compounds featuring the phenoxyphenyl group.
Pyrrolone Derivatives: Compounds with similar pyrrolone rings.
Uniqueness
The uniqueness of “5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(4-phenoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one” lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-imino-4-(1-methylbenzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H20N4O2/c1-27-20-10-6-5-9-19(20)26-24(27)22-21(29)15-28(23(22)25)16-11-13-18(14-12-16)30-17-7-3-2-4-8-17/h2-14,25,29H,15H2,1H3 |
InChI Key |
XACLRTKWWHQOHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=C(C=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.